molecular formula C6H6Cl3F7OSi B098727 3-(Heptafluoroisopropoxy)propyltrichlorosilane CAS No. 15538-93-9

3-(Heptafluoroisopropoxy)propyltrichlorosilane

Cat. No. B098727
CAS RN: 15538-93-9
M. Wt: 361.5 g/mol
InChI Key: GATGUNJRFUIHOM-UHFFFAOYSA-N
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Description

The compound "3-(Heptafluoroisopropoxy)propyltrichlorosilane" is not directly mentioned in the provided papers. However, the papers do discuss related fluoroalcohols and fluorosilanes, which are relevant to understanding the context of fluoroalkylsilanes and their unique properties. For instance, hexafluoroisopropanol is highlighted as a solvent that can facilitate stereoselective reactions, such as the iododesilylation of vinylsilanes, leading to high yields and stereoselectivities for functionalized substrates . Additionally, the structural influence of trifluorosilane on protein conformation is demonstrated, with a particular focus on the induction of secondary structures in proteins . Furthermore, the synthesis of a related compound, 3,3,3-trifluoropropylmethylcyclotrisiloxane, is described through hydrolysis and cracking of 3,3,3-trifluoropropylmethyldichlorosilane, showcasing the potential for synthesizing complex fluorosilane structures .

Synthesis Analysis

The synthesis of fluoroalkylsilanes can be complex, involving multiple steps such as hydrolysis and cracking. The synthesis of 3,3,3-trifluoropropylmethylcyclotrisiloxane, a compound related to the one of interest, is achieved by hydrolyzing 3,3,3-trifluoropropylmethyldichlorosilane under optimal conditions, followed by cracking, reforming, and rectifying the hydrolysate to obtain a high yield of over 85% and a purity of over 99% . This process demonstrates the potential methodologies that could be applied to synthesize compounds like "3-(Heptafluoroisopropoxy)propyltrichlorosilane."

Molecular Structure Analysis

While the molecular structure of "3-(Heptafluoroisopropoxy)propyltrichlorosilane" is not directly analyzed in the provided papers, the studies do offer insights into the behavior of fluorinated groups in molecular systems. For example, the induction of secondary structures in proteins by trifluorosilane suggests that fluorinated silanes can significantly influence molecular conformations . This information could be extrapolated to hypothesize about the structural characteristics and behavior of "3-(Heptafluoroisopropoxy)propyltrichlorosilane."

Chemical Reactions Analysis

The chemical reactivity of fluoroalkylsilanes is exemplified by the stereoselective iododesilylation of vinylsilanes in the presence of hexafluoroisopropanol . This reaction showcases the potential for fluoroalkylsilanes to participate in selective chemical transformations, which could be relevant when considering the reactivity of "3-(Heptafluoroisopropoxy)propyltrichlorosilane" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroalkylsilanes are not directly discussed in the provided papers. However, the strong protein conformation inducing activity of hydrolyzed trifluorosilane suggests that fluorosilanes can have significant effects on the physical state of biological molecules . Additionally, the solvent properties of hexafluoroisopropanol imply that fluoroalkyl groups can impart unique solvation characteristics, which could be relevant to the solvent behavior of "3-(Heptafluoroisopropoxy)propyltrichlorosilane" . The high purity achieved in the synthesis of related compounds also indicates the potential for obtaining "3-(Heptafluoroisopropoxy)propyltrichlorosilane" with well-defined physical and chemical properties .

Scientific Research Applications

Corrosion Protection

3-(Heptafluoroisopropoxy)propyltrichlorosilane (HIPS) is utilized in enhancing the corrosion protection of brass. When used in bilayers along with (3-mercaptopropyl)trimethoxysilane, it significantly improves the corrosion resistance compared to monolayer treatments. This is assessed through cyclic voltammetry and other surface characterization techniques (Sinapi et al., 2004).

Tribological Applications

HIPS has been effectively used to modify the surface of LaF3 nanoparticles, improving their dispersibility in fluoro silicone oil. This modification enhances the anti-wear properties of the nanoparticles when used as additives in fluoro silicone oil, showing significant reductions in wear scar diameters under various loads (Hou et al., 2014).

Superhydrophobic Coatings

The application of HIPS in the creation of superhydrophobic coatings is notable. When used to treat diatomaceous earth particles, it imparts superhydrophobic properties with extremely high contact angles. This is evident in coatings using these treated particles, with contact angles remaining high regardless of the polymer binders used, indicating the robustness of the hydrophobic effect (Sedai et al., 2016).

Hydrophobic Coatings for Environmental Safety

In environmental applications, HIPS derivatives have been synthesized for creating non-accumulative hydrophobic coatings. These coatings, applied on surfaces like glass and aluminum, demonstrate strong hydrophobic properties with high contact angles, making them suitable for environmentally friendly applications (Shkinev et al., 2021).

Biomedical Applications

In the biomedical field, derivatives of HIPS show potential in inducing structural changes in proteins, as evidenced in studies with β-lactoglobulin. These compounds can induce distinct α-helical structures in proteins, an attribute that could be leveraged in the design of drug delivery systems or in molecular imprinting technologies (Peng et al., 2014).

Safety And Hazards

This compound is classified as a flammable liquid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its vapors and to use protective gloves, protective clothing, and eye/face protection when handling it . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention . If swallowed or inhaled, immediate medical attention is required .

properties

IUPAC Name

trichloro-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl3F7OSi/c7-18(8,9)3-1-2-17-4(10,5(11,12)13)6(14,15)16/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATGUNJRFUIHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(C(F)(F)F)F)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF(CF3)OCH2CH2CH2SiCl3, C6H6Cl3F7OSi
Record name Silane, trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880222
Record name Trichloro(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Heptafluoroisopropoxy)propyltrichlorosilane

CAS RN

15538-93-9
Record name Trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane
Source CAS Common Chemistry
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Record name 15538-93-9
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Record name Trichloro(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)silane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
F Sinapi, S Deroubaix, C Pirlot, J Delhalle, Z Mekhalif - Electrochimica acta, 2004 - Elsevier
Monolayers of (3-mercaptopropyl)trimethoxysilane (MPTS) were grafted from ethanolic solution on electrochemically reduced brass surfaces. In a second step, hydrolysis of the …
Number of citations: 33 www.sciencedirect.com
F Sinapi, J Delhalle, Z Mekhalif - Materials Science and Engineering: C, 2002 - Elsevier
In this study, a protective film consisting of an ultrathin two-dimensional polymer was prepared by hydrolysis of a (3-mercaptopropyl)trimethoxysilane (ethanol, 10 −3 M) self-assembled …
Number of citations: 84 www.sciencedirect.com
EJ Clayfield, AG Dixon, AW Foulds… - Journal of colloid and …, 1985 - Elsevier
The lack of correlation of surface energy with coalescence performance has been demonstrated for surfactant-free kerosene-in-water dispersions of low ionic strength in beds of …
Number of citations: 20 www.sciencedirect.com
K Khare, M Brinkmann, BM Law, EL Gurevich… - Langmuir, 2007 - ACS Publications
The dewetting of liquid filaments in linear grooves of a triangular cross section is studied experimentally and theoretically. Homogeneous filaments of glassy polystyrene (PS) are …
Number of citations: 34 pubs.acs.org
S Iacono, W Grabow, J Mabry, A Vij, D Smith… - 2007 - apps.dtic.mil
Polyhedral oligomeric silsesquioxane POSS compounds comprised of a functionalized silicon-oxygen core framework have received much interest as robust nanoscale building blocks …
Number of citations: 0 apps.dtic.mil
D Smith - academia.edu
14. ABSTRACT Polyhedral oligomeric silsesquioxane (POSS) compounds comprised of a functionalized silicon-oxygen core framework have received much interest as robust …
Number of citations: 0 www.academia.edu
PS Gotad, SC Jana - Separation and Purification Technology, 2023 - Elsevier
This work evaluates several mechanisms of separation of surfactant-stabilized emulsified water droplets from diesel fuel using high surface area (50–370 m 2 /g) and high porosity (>90 …
Number of citations: 0 www.sciencedirect.com
R Seemann, M Brinkmann… - Journal of Physics …, 2011 - iopscience.iop.org
When exposed to a partially wetting liquid, many natural and artificial surfaces equipped with complex topographies display a rich variety of liquid interfacial morphologies. In the …
Number of citations: 41 iopscience.iop.org
K Khare - 2007 - pure.mpg.de
In the present work, static liquid morphologies confined to linear micron sized surface grooves were studied experimentally and analyzed theoretically. Geometries with increasing …
Number of citations: 0 pure.mpg.de
TA Al-Khaldi - 2008 - search.proquest.com
Mono-functional self assembled monolayer of alkanecarboxylic (Nonanoic and Nonadeconic) and alkanephosphonic (Octylphosphonic and Octadecylphosphonic) acids and of bi-…
Number of citations: 2 search.proquest.com

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